molecular formula C21H29N5 B2576503 5-TERT-BUTYL-N-[2-(DIMETHYLAMINO)ETHYL]-2-METHYL-3-PHENYLPYRAZOLO[1,5-A]PYRIMIDIN-7-AMINE CAS No. 877786-36-2

5-TERT-BUTYL-N-[2-(DIMETHYLAMINO)ETHYL]-2-METHYL-3-PHENYLPYRAZOLO[1,5-A]PYRIMIDIN-7-AMINE

Cat. No.: B2576503
CAS No.: 877786-36-2
M. Wt: 351.498
InChI Key: VLLNCOWBFZTWNB-UHFFFAOYSA-N
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Description

5-tert-butyl-N-[2-(dimethylamino)ethyl]-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine is a complex organic compound that belongs to the class of pyrazolopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-tert-butyl-N-[2-(dimethylamino)ethyl]-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Acylation: The initial step involves the acylation of a suitable precursor to introduce the tert-butyl group.

    Nucleophilic Substitution: This step involves the substitution of a leaving group with the dimethylaminoethyl group.

    Cyclization: The cyclization step forms the pyrazolopyrimidine core structure.

    Reduction: The final step involves the reduction of any intermediate nitro groups to amines.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

5-tert-butyl-N-[2-(dimethylamino)ethyl]-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert nitro groups to amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are commonly used.

    Substitution: Reagents like halides or alkylating agents are used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may yield amines.

Scientific Research Applications

5-tert-butyl-N-[2-(dimethylamino)ethyl]-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-tert-butyl-N-[2-(dimethylamino)ethyl]-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways.

Comparison with Similar Compounds

Similar Compounds

  • 5-tert-butyl-N-[2-(dimethylamino)ethyl]-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine
  • tert-butyl N-[2-(dimethylamino)ethyl]-N-methylcarbamate
  • pyrido[2,3-d]pyrimidin-5-one

Uniqueness

This compound is unique due to its specific structural features, such as the tert-butyl group and the pyrazolopyrimidine core

Properties

IUPAC Name

N-(5-tert-butyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)-N',N'-dimethylethane-1,2-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N5/c1-15-19(16-10-8-7-9-11-16)20-23-17(21(2,3)4)14-18(26(20)24-15)22-12-13-25(5)6/h7-11,14,22H,12-13H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLLNCOWBFZTWNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=CC(=NC2=C1C3=CC=CC=C3)C(C)(C)C)NCCN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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